1H-Indole-1-carboxylic acid, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1H-indole-1-carboxylate is a chemical compound that belongs to the indole family, which is known for its diverse biological activities and applications Indole derivatives are significant due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1H-indole-1-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The specific conditions for synthesizing Benzyl 1H-indole-1-carboxylate may vary, but common reagents include phenylhydrazine, benzaldehyde, and an acid catalyst such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of Benzyl 1H-indole-1-carboxylate may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. These reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the indole ring .
Scientific Research Applications
Benzyl 1H-indole-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives and other heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of Benzyl 1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Comparison: Benzyl 1H-indole-1-carboxylate is unique due to its specific benzyl substitution, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research and therapeutic applications .
Properties
CAS No. |
109241-98-7 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
benzyl indole-1-carboxylate |
InChI |
InChI=1S/C16H13NO2/c18-16(19-12-13-6-2-1-3-7-13)17-11-10-14-8-4-5-9-15(14)17/h1-11H,12H2 |
InChI Key |
KLKXDCLMQFFCQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.